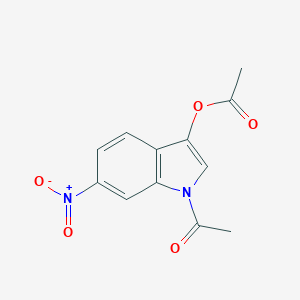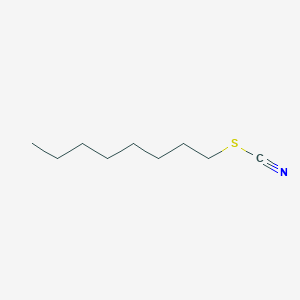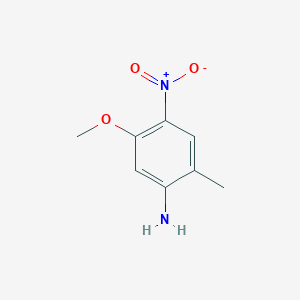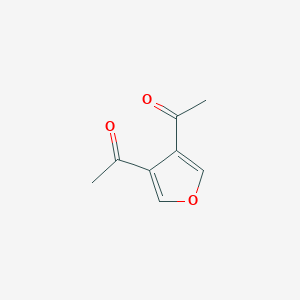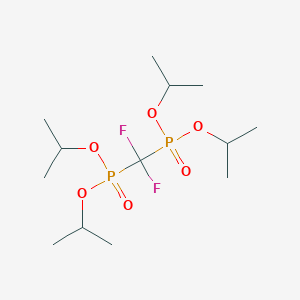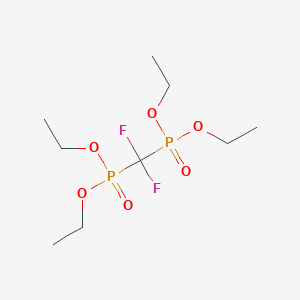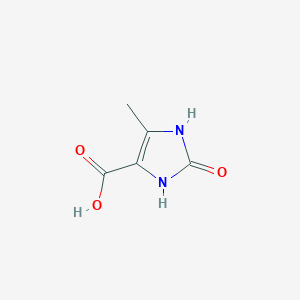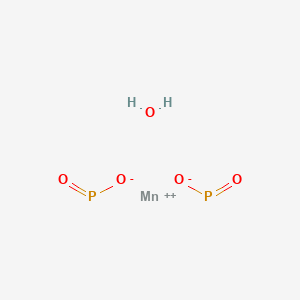
4-Acetilfenil trifluorometanosulfonato
Descripción general
Descripción
4-Acetylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C9H7F3O4S. It is also known as 4-acetylphenyl triflate and is classified as an aryl triflate. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which also bears an acetyl group. It is commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
Aplicaciones Científicas De Investigación
4-Acetylphenyl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as a key intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is employed in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Safety and Hazards
4-Acetylphenyl trifluoromethanesulfonate can cause skin irritation and serious eye irritation . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, medical advice or attention should be sought .
Mecanismo De Acción
Mode of Action
4-Acetylphenyl trifluoromethanesulfonate is an aryl triflate . It is known to undergo palladium-catalyzed cross-coupling reactions .
Biochemical Pathways
It is known to participate in palladium-catalyzed cross-coupling reactions, which suggests it may influence pathways involving these types of reactions .
Result of Action
4-Acetylphenyl trifluoromethanesulfonate is known to participate in palladium-catalyzed cross-coupling reactions . It can react with optically active (2-cyclohexenyl)difluorophenylsilane to form corresponding cross-coupled products .
Action Environment
It is noted that the compound should be stored under inert gas and conditions of moisture should be avoided as it can lead to decomposition .
Análisis Bioquímico
Biochemical Properties
It is known to undergo palladium-catalyzed cross-coupling reactions . This suggests that it may interact with enzymes and proteins that are involved in these types of reactions.
Molecular Mechanism
It is known to participate in palladium-catalyzed cross-coupling reactions , which suggests that it may exert its effects at the molecular level through these types of reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Acetylphenyl trifluoromethanesulfonate can be synthesized through the reaction of 4-acetylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for 4-acetylphenyl trifluoromethanesulfonate are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing trifluoromethanesulfonate group.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or cesium carbonate, are often used to facilitate the reactions.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products Formed
The major products formed from reactions involving 4-acetylphenyl trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura cross-coupling reaction, the product would be a biaryl compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenyl trifluoromethanesulfonate: Similar structure but with a methyl group instead of an acetyl group.
4-Bromophenyl trifluoromethanesulfonate: Contains a bromine atom instead of an acetyl group.
4-Nitrophenyl trifluoromethanesulfonate: Contains a nitro group instead of an acetyl group.
Uniqueness
4-Acetylphenyl trifluoromethanesulfonate is unique due to the presence of both an acetyl group and a trifluoromethanesulfonate group on the phenyl ring. This combination provides distinct reactivity and makes it a valuable intermediate in various synthetic applications .
Propiedades
IUPAC Name |
(4-acetylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c1-6(13)7-2-4-8(5-3-7)16-17(14,15)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMMIUOXQGFCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377685 | |
| Record name | 4-Acetylphenyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109613-00-5 | |
| Record name | 4-Acetylphenyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetylphenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


